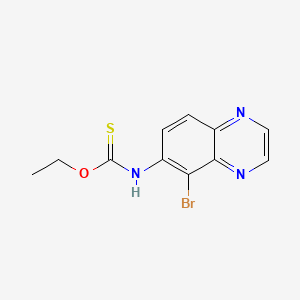

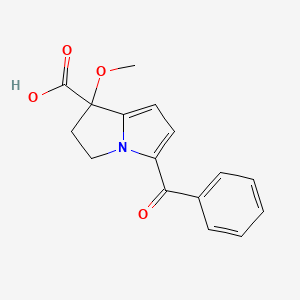

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, also known as BMDP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Cancer Research: Inhibition of Tumor Cell Behaviors

“rac 1-Methoxy Ketorolac” has been identified as an inhibitor of Cdc42 and Rac1, proteins involved in tumor cell migration, adhesion, and invasion. This is particularly significant in ovarian cancer, where these proteins contribute to tumor metastasis. The compound’s ability to modulate GTPase-dependent physiological responses makes it a promising therapeutic agent for inhibiting tumor growth and spread .

Pharmacokinetics: Monitoring During and After Pregnancy

The compound’s enantiomers and metabolites have been studied in human plasma and urine to understand their pharmacokinetics during and after pregnancy. This research is crucial for determining safe dosage levels and understanding how physiological changes in pregnancy affect drug disposition .

Molecular Formula Reference: Research and Development

In the field of pharmaceutical research and development, “rac 1-Methoxy Ketorolac” serves as a reference for its molecular formula, aiding in the synthesis of new compounds and the development of related pharmaceuticals .

Toxicology: Certified Reference Material

As a certified reference material, “rac 1-Methoxy Ketorolac” is used in toxicological studies to ensure accurate and reliable data analysis. This application is vital for drug safety assessments and regulatory compliance .

Mecanismo De Acción

Target of Action

The primary targets of Rac 1-Methoxy Ketorolac are the GTPases, specifically Cdc42 and Rac1 . These proteins are central regulators of cancer cell migration, adhesion, and invasion , making them attractive therapeutic targets in various types of cancer, including renal cell carcinoma and ovarian cancer .

Mode of Action

Rac 1-Methoxy Ketorolac acts as an allosteric inhibitor of Cdc42 and Rac1 . It modulates these GTPases, leading to a reduction in downstream p21-activated kinases (PAK1/PAK2) effector activation by more than 80% . This modulation results in significant changes in cell behaviors critical for invasion and metastasis .

Biochemical Pathways

Rac 1-Methoxy Ketorolac influences the Rac-1/HIF-1α/DDX3/β-catenin signalling pathway . It causes significant downregulation of proliferation markers (Ki-67, Cyclin D1, pRB, and DDX3), migration/invasion markers (Rac-1, Cdc42, and Tiam1), and angiogenesis markers (HIF-1α and VEGF) . Moreover, it upregulates the expression of the tumor suppressor Par-4, which is typically downregulated in renal cell carcinoma .

Propiedades

IUPAC Name |

5-benzoyl-1-methoxy-2,3-dihydropyrrolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-16(15(19)20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFTXJNJRPKPJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

CAS RN |

1391053-45-4 |

Source

|

| Record name | 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-BENZOYL-1-METHOXY-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6HRS114R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/no-structure.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)